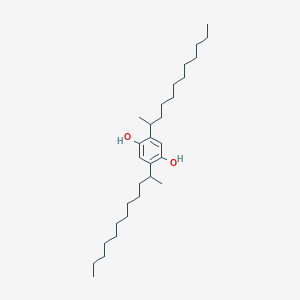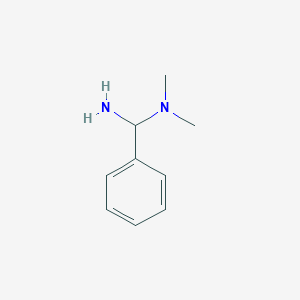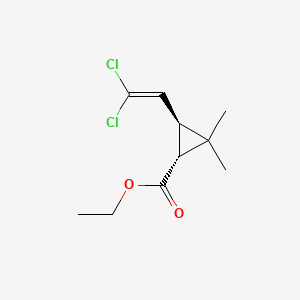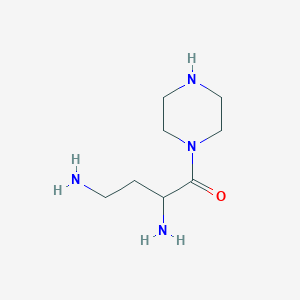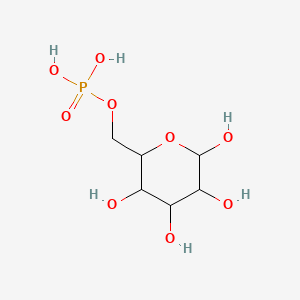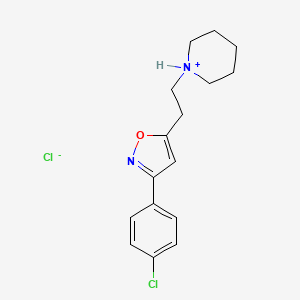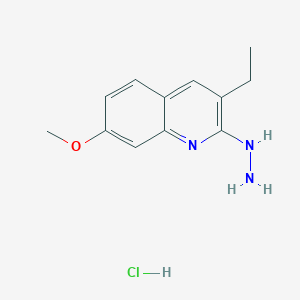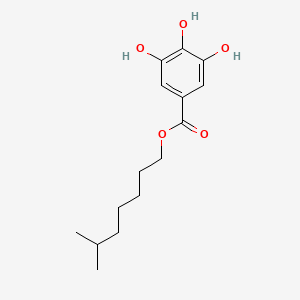
Isooctyl gallate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl gallate is an ester of gallic acid and isooctanol. It is a derivative of gallic acid, which is a naturally occurring phenolic compound found in various plants. This compound is known for its antioxidant properties and is used in various industries, including food, cosmetics, and pharmaceuticals, to prevent oxidation and extend the shelf life of products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isooctyl gallate can be synthesized through the esterification of gallic acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and derivatives.
Aplicaciones Científicas De Investigación
Isooctyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used as a preservative in food and cosmetics to extend shelf life and maintain product quality
Mecanismo De Acción
Isooctyl gallate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- Octyl gallate
- Propyl gallate
- Methyl gallate
- Ethyl gallate
Comparison
Isooctyl gallate is unique due to its branched isooctyl group, which provides better solubility and stability compared to other gallates. This makes it more effective as an antioxidant in various applications. Additionally, its larger molecular size may contribute to its enhanced ability to interact with biological membranes and proteins .
Propiedades
Número CAS |
52655-08-0 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
6-methylheptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3 |
Clave InChI |
GJCYPSBOSGWHEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


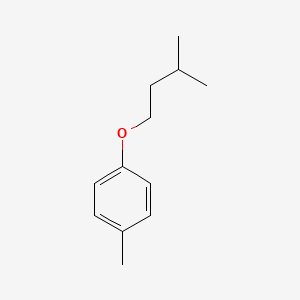
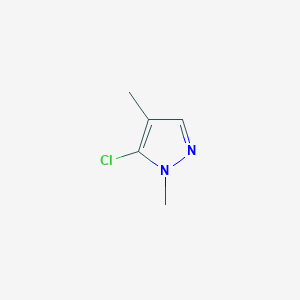
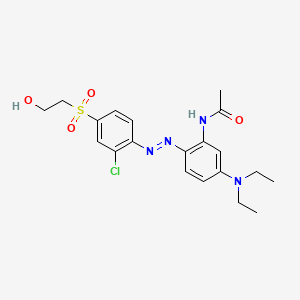
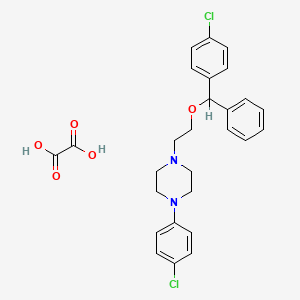
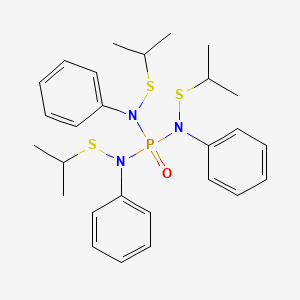
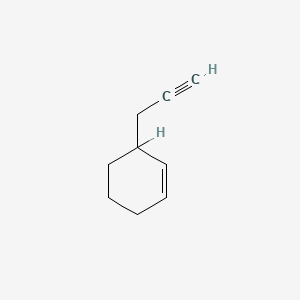
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
